molecular formula C13H21NO4 B1376382 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine CAS No. 664364-28-7

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

Cat. No. B1376382
CAS RN: 664364-28-7
M. Wt: 255.31 g/mol
InChI Key: QQKMHRDPNWLDBQ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine” is a chemical compound with the CAS Number: 664364-28-7 . Its IUPAC name is tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate . The molecular weight of this compound is 255.31 .


Molecular Structure Analysis

The molecular formula of “1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine” is C13H21NO4 . The InChI code is 1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- . The canonical SMILES representation is CCOC(=O)C=C1CCN(C1)C(=O)OC©©C .


Physical And Chemical Properties Analysis

The physical form of “1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine” is a white solid . It has a molecular weight of 255.31 g/mol . The compound has a topological polar surface area of 55.8 Ų . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 255.14705815 g/mol .

Scientific Research Applications

  • Subheading : Enantioselective Synthesis of Aryl-Boc-Pyrrolidines
  • Content : Highly enantioselective syntheses of various aryl-Boc-pyrrolidines, including those derived from 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine, are achieved through treatment with s-BuLi/(−)-sparteine. These reactions exhibit significant solvent dependence, yielding enantiomeric excesses of 84-96% in toluene. This demonstrates the potential for creating chiral pyrrolidine derivatives with high enantioselectivity, beneficial for applications in asymmetric synthesis and medicinal chemistry (Wu, Lee, & Beak, 1996).
  • Subheading : Enantioselective Synthesis of Hydroxyethylpyrrolidine
  • Content : The synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, a derivative of 1-Boc-pyrrolidine, involves BF3·Et2O-assisted ring opening of ethylene oxide. This process leverages a homochiral carbanion derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine, highlighting a route to synthesize highly enantiomerically pure pyrrolidine derivatives (Deng & Mani, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+351+338 .

properties

IUPAC Name

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMHRDPNWLDBQ-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

Synthesis routes and methods

Procedure details

A flask was charged with NaH (50 g, 1.25 mol, 60% in mineral oil) and tetrahydrofuran (2,500 ml) and cooled to 0° C. A solution of ethyl 2-(diethoxyphosphoryl)acetate (260 g, 1.16 mol) in tetrahydrofuran F (200 ml) was added dropwise. The resulting solution was allowed stir for 1 h at 0° C. Then a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (215 g, 1.16 mol) in tetrahydrofuran (300 ml) was added dropwise. The resulting solution was allowed to stir for 0.5 hours at 0° C. The reaction mixture was quenched by the addition of 1,000 ml of saturated aqueous ammonium chloride. The resulting mixture was extracted with ethyl acetate (3×2,000 ml) and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate as colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.